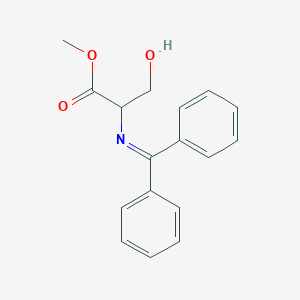

N-(diphenylmethylene)Serine methyl ester

Description

Overview of N-Protected Amino Acid Derivatives in Asymmetric Synthesis

The use of protecting groups is a cornerstone of modern organic synthesis, especially in the chemistry of multifunctional molecules like amino acids. researchgate.netnih.gov To achieve selective reactions at one functional group, others must be temporarily masked. researchgate.net In the realm of asymmetric synthesis—the synthesis of a chiral compound in an optically active form—N-protected amino acid derivatives are fundamental tools. frontiersin.org

The protection of the α-amino group is crucial to prevent its polymerization during the activation of the carboxyl group for peptide coupling or other C-C bond-forming reactions. researchgate.net A wide variety of N-protecting groups have been developed, with the most common being the urethane-type protectors like tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). researchgate.netpeptide.com These are the workhorses of solid-phase peptide synthesis (SPPS). peptide.com

However, for the asymmetric synthesis of novel α-amino acids, different protecting groups are often required. These groups must not only protect the amine but also activate the α-carbon for stereoselective functionalization. N-acyliminium ions, chiral oxazolidinones, and Schiff bases derived from amino acid esters are prominent examples of intermediates that facilitate the enantioselective synthesis of α-alkylated or α-arylated amino acids. The choice of protecting group is critical as it influences the conformation of the molecule and the accessibility of reagents to the reactive sites, thereby controlling the stereochemical outcome of the reaction.

Historical Development and Significance of Iminyl Protecting Groups in Amino Acid Chemistry

The concept of protecting functional groups to achieve regioselective reactions dates back to the early days of organic synthesis. researchgate.net The first truly "modern" and strategically applied protecting group in amino acid chemistry was the benzyloxycarbonyl (Z or Cbz) group, introduced by Max Bergmann and Leonidas Zervas in the 1930s. researchgate.net This development revolutionized peptide synthesis and established the core principles of protecting group chemistry: easy introduction, stability under various reaction conditions, and clean removal. researchgate.net

Following the success of urethane-based protecting groups, chemists explored other functionalities that could serve a similar purpose. Imines, or Schiff bases, formed by the condensation of the primary amino group of an amino acid ester with an aldehyde or ketone, emerged as a distinct class of protecting groups. The diphenylmethylene group, derived from benzophenone (B1666685), proved to be particularly useful.

The significance of these iminyl protecting groups, specifically the N-(diphenylmethylene) type, lies in their dual role. Firstly, they provide robust protection for the amino group under neutral or basic conditions. Secondly, and more crucially for asymmetric synthesis, the nitrogen of the imine can coordinate to a metal center, and the α-proton becomes acidic. This allows for deprotonation to form a stabilized enolate equivalent. This enolate can then react with various electrophiles, such as alkyl halides. When this reaction is conducted in the presence of a chiral phase-transfer catalyst, it allows for the highly enantioselective synthesis of new, non-proteinogenic amino acids. This approach has become a powerful method for creating structurally diverse amino acid building blocks.

Current Research Landscape and Emerging Trends for N-(Diphenylmethylene)Serine Methyl Ester

While much of the foundational research on N-(diphenylmethylene) protected amino esters focused on the glycine (B1666218) analogue for the synthesis of various α-amino acids, the use of the serine derivative, this compound, represents a more advanced application of this chemistry. The presence of the hydroxymethyl side chain in serine introduces an additional functional group that can be further manipulated, making it a versatile chiral building block.

Current research involving this and related compounds is centered on several key areas:

Asymmetric Catalysis: A major trend is the use of this compound and its analogues in catalytic asymmetric reactions. This includes phase-transfer catalyzed alkylations to introduce new side chains at the α-carbon with high stereocontrol. The development of new chiral catalysts that can achieve high yields and enantiomeric excess (ee) remains an active area of investigation.

Synthesis of Complex and Unnatural Amino Acids: The compound serves as a precursor for more complex and functionally rich amino acids. For instance, the hydroxyl group of the serine side chain can be modified before or after the α-alkylation step, leading to a diverse array of products that are valuable in peptidomimetic and drug discovery research.

Development of Novel Synthetic Methodologies: Researchers are continuously exploring new ways to utilize the unique reactivity of Schiff base-protected amino esters. This includes their application in transition metal-catalyzed cross-coupling reactions and other novel C-C bond-forming strategies. nih.gov The goal is to develop more efficient, atom-economical, and environmentally benign methods for the synthesis of chiral amines and their derivatives. frontiersin.org

The illustrative data in the tables below, derived from studies on closely related N-(diphenylmethylene)glycinate esters, highlights the typical conditions and high stereoselectivities achievable with this class of compounds in asymmetric alkylation reactions.

Table 1: Illustrative Asymmetric Alkylation of N-(Diphenylmethylene) Amino Acid Esters This table presents representative data for the alkylation of N-(diphenylmethylene)glycine tert-butyl ester, a close analogue of the serine derivative, showcasing the effectiveness of this methodology.

Interactive Data Table

| Electrophile (R-X) | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | ee (%) |

| Benzyl (B1604629) bromide | (S)-Cinchona Alkaloid Derivative | 50% aq. KOH | Toluene | 0 | 95 | 99 |

| Allyl bromide | (S)-Cinchona Alkaloid Derivative | 50% aq. KOH | Toluene | 0 | 88 | 98 |

| Ethyl iodide | (R)-Cinchona Alkaloid Derivative | Cs₂CO₃ | CH₂Cl₂ | -60 | 92 | 96 |

| Propargyl bromide | (S)-Cinchona Alkaloid Derivative | K₂CO₃ | Acetonitrile | -40 | 85 | 97 |

Table 2: Compound Names Mentioned in this Article

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(benzhydrylideneamino)-3-hydroxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-21-17(20)15(12-19)18-16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15,19H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDYBELMPCDQHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CO)N=C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Diphenylmethylene Serine Methyl Ester and Its Analogues

Classical Approaches to Imine Formation and Esterification for Compound Synthesis

The traditional synthesis of N-(diphenylmethylene)serine methyl ester typically involves a two-step sequence: the esterification of serine followed by the formation of an imine (also known as a Schiff base).

First, the carboxylic acid of the amino acid serine is converted to its methyl ester. A common and long-standing method for this esterification is the Fischer-Speier esterification, which involves heating the amino acid in methanol (B129727) with a strong acid catalyst, such as gaseous hydrochloric acid or sulfuric acid. An alternative widely used reagent is thionyl chloride (SOCl₂) in methanol. nih.govgoogle.com In this process, thionyl chloride reacts with methanol to form methyl sulfite (B76179) and hydrogen chloride in situ, which then catalyzes the esterification. This method generally provides the serine methyl ester hydrochloride salt in good yields. nih.gov

The second step is the formation of the imine by the condensation of serine methyl ester with benzophenone (B1666685). nih.gov This reaction is characteristic of Schiff base formation, where a primary amine reacts with a ketone or aldehyde. iosrjournals.orgdergipark.org.tr Classically, this involves refluxing the serine methyl ester hydrochloride with benzophenone in an organic solvent, often with a base such as triethylamine (B128534) to neutralize the hydrochloride and facilitate the condensation. The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the product. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus.

Esterification: Serine + Methanol (in the presence of an acid catalyst) → Serine Methyl Ester Hydrochloride

Imine Formation: Serine Methyl Ester Hydrochloride + Benzophenone (in the presence of a base) → this compound + Water

While effective, these classical methods often require long reaction times, high temperatures, and the use of stoichiometric amounts of reagents and potentially hazardous solvents.

Optimized and High-Yielding Synthetic Protocols

To address the limitations of classical methods, researchers have developed optimized protocols that offer higher yields, shorter reaction times, and milder conditions. A significant advancement in this area is the application of microwave-assisted organic synthesis. primescholars.com

Microwave irradiation has been shown to dramatically accelerate the formation of Schiff bases from amino acid esters. semanticscholar.orgdergipark.org.trresearchgate.net In the context of this compound analogues, such as N-(diphenylmethylene)glycine alkyl esters, microwave-promoted synthesis under solvent-free conditions has been particularly effective. researchgate.net This technique often employs a phase-transfer catalyst (PTC) like polyethylene (B3416737) glycol (PEG) or various quaternary ammonium (B1175870) salts to facilitate the reaction between the amino acid ester salt and benzophenone. researchgate.net

The benefits of microwave-assisted synthesis are clearly demonstrated when compared to conventional heating methods. For the synthesis of various amino acid Schiff bases, microwave irradiation can reduce reaction times from hours to mere minutes and significantly increase product yields. dergipark.org.trresearchgate.net

| Method | Reaction Time | Yield (%) | References |

| Conventional Heating | 5.5 - 8.5 hours | 37 - 75% | semanticscholar.orgdergipark.org.tr |

| Microwave Irradiation | 5.5 - 8.5 minutes | up to 96% | semanticscholar.orgdergipark.org.trresearchgate.net |

Another optimized approach involves the use of trimethylchlorosilane (TMSCl) for the esterification step. nih.gov The reaction of an amino acid with methanol and TMSCl at room temperature provides the corresponding amino acid methyl ester hydrochloride in good to excellent yields under mild conditions. nih.gov This method avoids the high temperatures and harsh reagents associated with traditional Fischer esterification or the use of thionyl chloride.

Green Chemistry Principles in the Preparation of this compound

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of fine chemicals.

Key green approaches applicable to the synthesis of this compound include:

Microwave-Assisted Synthesis: As detailed in the previous section, this method aligns with green chemistry by significantly reducing energy consumption and reaction times. primescholars.comresearchgate.netresearchgate.net The efficiency of microwave heating often leads to cleaner reactions with fewer byproducts, simplifying purification. dergipark.org.tr

Solvent-Free Reactions: A particularly green method for Schiff base formation is mechanochemistry, which involves the grinding of solid reactants together, sometimes with a catalytic amount of a liquid or solid acid/base. repec.org This solvent-free approach minimizes waste and avoids the environmental and safety issues associated with volatile organic solvents. researchgate.net For example, the synthesis of Schiff bases from amino acids and salicylaldehyde (B1680747) has been successfully carried out using solid-state grinding. researchgate.net

Use of Greener Solvents: When solvents are necessary, the choice of solvent is critical. Green chemistry promotes the use of environmentally benign solvents like water or ethanol (B145695) over hazardous solvents like dichloromethane (B109758) or benzene. semanticscholar.orgresearchgate.net The synthesis of certain amino acid Schiff bases has been reported in ethanol, which is a renewable and less toxic solvent. researchgate.net

Catalysis: The use of catalytic rather than stoichiometric reagents is a core principle of green chemistry. In the synthesis of this compound, using catalytic amounts of an acid for esterification or a phase-transfer catalyst for imine formation improves atom economy and reduces waste. researchgate.net

These green methodologies not only make the synthesis more environmentally friendly but also often lead to economic benefits through reduced energy, solvent, and raw material consumption. google.com

Chemical Reactivity and Mechanistic Pathways of N Diphenylmethylene Serine Methyl Ester

Reactions Involving the Ester Moiety

The methyl ester functionality of N-(diphenylmethylene)serine methyl ester is susceptible to classic ester transformations, including transesterification, hydrolysis, and amidation. These reactions hinge on the nucleophilic acyl substitution mechanism, where a nucleophile attacks the electrophilic carbonyl carbon.

Transesterification Reactions with Various Alcohols

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid or a base. Under acidic conditions, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon for attack by a different alcohol. In basic conditions, an alkoxide nucleophile directly attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses, expelling the original methoxide (B1231860) group.

The reaction is typically driven to completion by using the desired alcohol as the solvent. For this compound, this allows for the synthesis of a variety of corresponding esters.

| Reactant Alcohol | Catalyst Type | Product |

|---|---|---|

| Ethanol (B145695) | Acid (e.g., H₂SO₄) or Base (e.g., NaOEt) | N-(diphenylmethylene)Serine ethyl ester |

| Isopropanol | Acid (e.g., H₂SO₄) or Base (e.g., NaO-iPr) | N-(diphenylmethylene)Serine isopropyl ester |

| Benzyl (B1604629) alcohol | Acid (e.g., H₂SO₄) or Base (e.g., NaOBn) | N-(diphenylmethylene)Serine benzyl ester |

Selective Hydrolysis and Amidation Pathways

Selective Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. youtube.com However, a significant challenge is the acid-lability of the N-diphenylmethylene (imine) protecting group, which can also be hydrolyzed under acidic conditions. Therefore, selective hydrolysis of the ester often employs basic conditions, a process known as saponification. youtube.com This reaction is typically promoted by using at least one equivalent of a base like sodium hydroxide (B78521) at room temperature or with gentle heating. youtube.comnih.gov The resulting carboxylate salt can then be neutralized in a separate step to yield the carboxylic acid. Careful control of pH is crucial to ensure the imine remains intact. springernature.com

Amidation Pathways: The conversion of the ester to an amide can be achieved by reaction with primary or secondary amines. youtube.comyoutube.com This transformation is often more challenging than hydrolysis and may require forcing conditions or specific catalysts. youtube.com Base-promoted methods, using reagents like potassium tert-butoxide in DMSO or n-butyllithium in THF, have been developed for the direct amidation of unactivated esters. nih.gov These methods can facilitate the reaction with a broad range of amines, including less reactive aromatic amines. nih.govnih.gov The mechanism involves the formation of a tetrahedral intermediate following the nucleophilic attack of the amine on the ester carbonyl, which then collapses to form the more stable amide. youtube.com

Reactions at the Imine Functionality

The imine, or Schiff base, functionality is characterized by a carbon-nitrogen double bond. The carbon atom of this bond is electrophilic, making it a target for various nucleophiles. Furthermore, the protons on the α-carbon are acidic, allowing for the formation of enolate-type intermediates.

Nucleophilic Addition Reactions (e.g., Grignard, Organolithium, Hydride Reductions)

The electrophilic imine carbon is susceptible to attack by strong carbon and hydride nucleophiles. However, the presence of the ester group introduces an element of chemoselectivity.

Grignard and Organolithium Reagents: These strong organometallic nucleophiles can react with both imines and esters. masterorganicchemistry.com In many cases, esters are more reactive towards these reagents, typically undergoing a double addition to yield a tertiary alcohol after workup. nih.gov The reaction with the imine would lead to a secondary amine. The outcome of the reaction with this compound depends heavily on the specific reagent and reaction conditions, with a mixture of products being a likely result unless conditions are carefully optimized to favor attack at one site.

Hydride Reductions: Reagents like lithium aluminum hydride (LiAlH₄) are powerful enough to reduce both esters (to primary alcohols) and imines (to secondary amines). youtube.com Softer hydride reagents, such as sodium borohydride (B1222165) (NaBH₄), are generally selective for aldehydes and ketones but can reduce imines under certain conditions, often with activation. youtube.com The selective reduction of the imine in the presence of the ester in this compound would likely require a specialized hydride source, such as a catecholborane or a specific metal-hydride complex, which can show high chemoselectivity for imine reduction. organic-chemistry.orgnih.gov

Asymmetric Alkylation and Michael Additions to the Imine Carbon

Asymmetric Alkylation: The protons on the carbon alpha to both the ester and the imine are acidic and can be removed by a suitable base to form a stabilized enolate. This enolate can then be alkylated by reaction with an alkyl halide. This reaction is central to the asymmetric synthesis of non-proteinogenic α-amino acids. While specific studies on the serine derivative are less common, extensive research on the analogous N-(diphenylmethylene)glycine tert-butyl ester demonstrates the power of this method. researchgate.netresearchgate.net Chiral phase-transfer catalysts, often derived from cinchona alkaloids, are used to facilitate the reaction, inducing high levels of enantioselectivity and yielding α-alkylated amino acid derivatives. researchgate.netresearchgate.net The bulky diphenylmethylene group helps to direct the approach of the electrophile.

| Alkylating Agent (R-X) | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Benzyl Bromide | Cinchona-derived quaternary ammonium (B1175870) salt | up to 97 | up to 98 | researchgate.net |

| Allyl Bromide | Pd(0) with chiral phosphine (B1218219) ligand | Good | up to 97 | researchgate.net |

Michael Additions: The serine side chain provides a pathway for Michael addition reactions. Elimination of the hydroxyl group can generate an N-(diphenylmethylene)dehydroalanine methyl ester intermediate in situ. This α,β-unsaturated system is an excellent Michael acceptor. youtube.com Various nucleophiles, including thiols, amines, and soft carbon nucleophiles (like malonates), can then add to the β-carbon in a conjugate addition fashion. rsc.orgnih.gov This strategy is a powerful tool for introducing diverse side chains at the β-position of the amino acid. nih.gov

[3+2] Cycloaddition Reactions for Heterocycle Formation

Imines derived from α-amino esters, such as this compound, are excellent precursors for generating azomethine ylides. thieme-connect.de An azomethine ylide is a 1,3-dipole that can undergo [3+2] cycloaddition reactions with various dipolarophiles (e.g., electron-deficient alkenes or alkynes). beilstein-journals.org This reaction is a highly efficient and atom-economical method for constructing five-membered nitrogen-containing heterocyclic rings, such as pyrrolidines. beilstein-journals.org

The azomethine ylide is typically generated in situ by deprotonation at the α-carbon in the presence of a Lewis acid or by thermal ring-opening of a corresponding aziridine. The resulting ylide then reacts with a dipolarophile to form the cycloadduct. Asymmetric versions of this reaction, using chiral catalysts, can provide enantiomerically enriched pyrrolidines, which are common structural motifs in natural products and pharmaceuticals.

Reductive Cleavage and Amination Strategies

The N-(diphenylmethylene) group, a benzophenone (B1666685) imine, primarily serves as a protecting group for the primary amine of the serine methyl ester. Its removal to liberate the free amine is a critical step in many synthetic sequences. The most common method for the cleavage of this Schiff base is mild acidic hydrolysis. This process regenerates the benzophenone and the primary amine salt of the serine methyl ester.

Alternatively, the C=N bond can be subjected to reduction. Catalytic hydrogenation, for instance using hydrogen gas with a palladium catalyst, can reduce the imine to a secondary amine, yielding N-(diphenylmethyl)serine methyl ester. While this is a possible transformation, it is less common when the diphenylmethylene moiety is used purely as a protecting group.

Reductive amination is a broader strategy for amine synthesis, typically involving the reaction of a carbonyl compound with an amine in the presence of a reducing agent. nottingham.ac.uknottingham.ac.ukmasterorganicchemistry.comnih.gov In the context of this compound, the cleavage of the imine to reveal the primary amine is the more synthetically relevant "amination" strategy, as it makes the nitrogen available for subsequent reactions. The process effectively unmasks the amino group, enabling further peptide coupling or other N-functionalization reactions. The conditions for deprotection are generally mild to avoid epimerization at the chiral alpha-carbon or side reactions involving the ester or hydroxyl functionalities. nih.gov

Table 1: Deprotection Methods for N-(Diphenylmethylene) Amino Esters

| Method | Reagents | Products | Purpose |

| Acidic Hydrolysis | Dilute HCl, Citric Acid, or Acetic Acid in a biphasic system (e.g., ether/water) | Serine methyl ester hydrochloride, Benzophenone | Deprotection to reveal the primary amine |

| Catalytic Hydrogenation | H₂, Pd/C | N-(diphenylmethyl)serine methyl ester | Reduction of the imine to a secondary amine |

Transformations at the Alpha-Carbon and Beta-Carbon of the Serine Backbone

The presence of the N-(diphenylmethylene) group significantly influences the reactivity of the serine backbone, enabling selective modifications at both the alpha- and beta-carbon positions.

Alpha-Alkylation and Derivatization under Enolizable Conditions

The N-(diphenylmethylene) group serves as an effective activating group for the alpha-proton of the serine ester. The imine nitrogen and the ester carbonyl group work in concert to increase the acidity of the α-hydrogen, facilitating its removal by a strong, non-nucleophilic base to form a stabilized enolate. wikipedia.orgmasterorganicchemistry.com This process is foundational to the derivatization of the alpha-position.

The typical procedure involves treating the this compound with a strong base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF). youtube.comyoutube.com This generates a nucleophilic enolate species which can then react with various electrophiles in an SN2-type reaction. masterorganicchemistry.comyoutube.com The most common application is alpha-alkylation, where the enolate is quenched with an alkyl halide (e.g., methyl iodide, benzyl bromide) to form a new carbon-carbon bond at the alpha-position, yielding a β-hydroxy-α-alkyl-α-amino acid derivative after deprotection. rsc.org

The general mechanism involves two key steps:

Enolate Formation: Deprotonation at the alpha-carbon by a strong base like LDA. youtube.com

Nucleophilic Attack: The resulting enolate attacks an electrophilic species, such as an alkyl halide. youtube.com

Stereochemical Control in Alpha-Carbon Modifications

When performing alpha-alkylation on a chiral substrate like N-(diphenylmethylene)-L-serine methyl ester, the formation of a new stereocenter introduces the possibility of diastereomers. The stereochemical outcome of the reaction is of paramount importance, particularly in asymmetric synthesis. nih.govresearchgate.net

Control over the stereochemistry is often achieved through diastereoselective alkylation. The pre-existing stereocenter at the beta-carbon (bearing the hydroxyl group) and the bulky N-(diphenylmethylene) group can create a chiral environment that directs the incoming electrophile to one face of the planar enolate. This facial selectivity can lead to the preferential formation of one diastereomer over the other. Research on analogous N-(diphenylmethylene)glycine esters has shown that the choice of base, solvent, and the presence of chiral auxiliaries can significantly influence the diastereomeric excess of the product. nih.gov For instance, the enolate can be oxidatively dimerized with reagents like iodine to produce diaminoaspartate derivatives with controlled stereochemistry. nih.gov

Table 2: Factors Influencing Stereocontrol in α-Alkylation

| Factor | Influence on Stereochemistry | Example |

| Substrate | The inherent chirality of the serine backbone provides a steric bias. | The hydroxyl group at the β-position can direct the approach of the electrophile. |

| Protecting Group | The bulky diphenylmethylene group blocks one face of the enolate. | Favors attack from the less sterically hindered face. |

| Reaction Conditions | Base, solvent, and temperature can affect the geometry and aggregation state of the enolate. | Use of LDA in THF at low temperatures is common for kinetic control. youtube.com |

| Chiral Auxiliaries | External chiral ligands or auxiliaries can be used to induce higher levels of asymmetry. nih.gov | Addition of a chiral ligand to the reaction mixture. |

Reactions Involving the Beta-Hydroxyl Group (e.g., Esterification, Etherification, Oxidation)

The beta-hydroxyl group of the serine backbone is a key functional handle that can be modified while the amine and carboxyl groups are protected.

Esterification and Etherification: The hydroxyl group can be readily converted into an ester or an ether. Esterification can be achieved using standard conditions, such as reaction with an acid chloride or anhydride (B1165640) in the presence of a base. Etherification, for example, to form a benzyl ether or a silyl (B83357) ether (like TBDPS), provides protection for the hydroxyl group during subsequent synthetic steps. core.ac.uk These transformations are crucial for building more complex molecules or for preventing the hydroxyl group from participating in unwanted side reactions, such as β-elimination under strongly basic conditions. nih.gov

Activation and Displacement: The hydroxyl group can be transformed into a good leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. Subsequent reaction with a nucleophile can lead to the displacement of the sulfonate group. In related systems using N,N-dibenzyl protection, this strategy has been used to synthesize β-substituted amino acids and 2,3-diaminopropionate derivatives via an aziridinium (B1262131) intermediate. nih.govresearchgate.net

Oxidation: The primary hydroxyl group can be oxidized to an aldehyde. This transformation opens up a new set of possible derivatizations, such as Wittig reactions or further oxidation to a carboxylic acid. The choice of oxidant must be compatible with the other functional groups in the molecule, particularly the imine and ester, often favoring mild conditions (e.g., Swern or Dess-Martin oxidation).

Table 3: Representative Transformations of the β-Hydroxyl Group

| Reaction Type | Reagents | Product Type |

| Etherification (Silyl) | TBDPS-Cl, Imidazole | O-TBDPS-N-(diphenylmethylene)serine methyl ester |

| Esterification | Acetic Anhydride, Pyridine | O-Acetyl-N-(diphenylmethylene)serine methyl ester |

| Sulfonylation | MsCl, Et₃N | O-Mesyl-N-(diphenylmethylene)serine methyl ester |

| Oxidation | Dess-Martin Periodinane | N-(diphenylmethylene)isoserine methyl ester (aldehyde) |

Applications of N Diphenylmethylene Serine Methyl Ester in Advanced Organic Synthesis

Utilization as a Chiral Building Block for Complex Molecular Architectures

The inherent chirality and multiple functional groups of N-(diphenylmethylene)serine methyl ester make it an ideal starting material for the synthesis of a diverse array of complex molecules. The diphenylmethylene group serves as a robust protecting group for the amine, which can be readily cleaved under mild acidic conditions, while the ester and hydroxyl functionalities provide handles for further synthetic manipulations.

Synthesis of Non-Proteinogenic Alpha-Amino Acids

Non-proteinogenic alpha-amino acids, which are not among the 22 naturally encoded amino acids, are crucial components of many pharmaceuticals and biologically active compounds. wikipedia.org this compound serves as a valuable precursor for the synthesis of these unique amino acids. The strategy often involves the stereoselective modification of the serine side chain.

One common approach is the alkylation of the α-carbon of the corresponding glycine (B1666218) derivative, N-(diphenylmethylene)glycine tert-butyl ester, using chiral phase-transfer catalysts. researchgate.net This methodology allows for the introduction of a wide variety of alkyl and aryl groups with high enantioselectivity. While this example uses a glycine derivative, the principles can be extended to the serine derivative, where the hydroxyl group can be further functionalized.

The synthesis of these unnatural amino acids is of significant interest as they can be incorporated into peptides to create novel structures with enhanced biological activity and stability. researchgate.netnih.gov The development of synthetic routes to non-proteinogenic amino acids, including those derived from serine, is a key area of research in medicinal chemistry and drug discovery. mdpi.com

Table 1: Examples of Non-Proteinogenic Amino Acids Synthesized from Amino Acid Precursors

| Precursor Derivative | Synthetic Method | Type of Non-Proteinogenic Amino Acid |

| N-(Diphenylmethylene)glycine tert-butyl ester | Asymmetric Alkylation | α-Alkyl-α-amino acids |

| N-Boc-L-serine methyl ester | Side-chain modification | β-Substituted-α-amino acids |

| N-Protected serine methyl esters | Grignard addition and oxidation | β-Hydroxyvalines |

This table provides examples of how different protected amino acid esters can be used to generate a variety of non-proteinogenic amino acids through various synthetic transformations.

Construction of Bioactive Peptidomimetics and Oligomers

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved pharmacological properties, such as enhanced stability and oral bioavailability. This compound is a key building block in the synthesis of these important molecules.

The ability to introduce non-natural amino acid residues, derived from this serine derivative, into peptide sequences allows for the creation of peptidomimetics with tailored properties. For instance, the incorporation of α,β-dimethylated amino acids, which can be synthesized from related precursors, can induce specific secondary structures and increase resistance to enzymatic degradation.

The synthesis of peptidomimetics often involves solid-phase peptide synthesis (SPPS), where protected amino acid building blocks are sequentially coupled to a solid support. The N-(diphenylmethylene) protecting group is compatible with many SPPS protocols, making it a useful tool for the construction of complex oligomers. nih.gov

Precursor for the Synthesis of Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocyclic compounds are ubiquitous in natural products and pharmaceuticals. This compound can serve as a versatile precursor for the synthesis of a variety of these important ring systems.

The functional groups of the serine derivative provide multiple points for cyclization reactions. For example, the amino and hydroxyl groups can be used to construct oxazoline (B21484) or oxazolidine (B1195125) rings, which are present in numerous bioactive molecules. Following deprotection of the diphenylmethylene group, the primary amine can participate in cyclization reactions to form various heterocyclic structures.

The synthesis of complex heterocyclic architectures often relies on the stereocontrolled introduction of chiral centers, a feature that is inherent in this compound. This makes it an attractive starting material for the asymmetric synthesis of these valuable compounds.

Role in Asymmetric Synthesis

Asymmetric synthesis, the synthesis of a chiral compound in an enantiomerically enriched form, is of paramount importance in modern organic chemistry and the pharmaceutical industry. This compound plays a significant role in this field, both as a chiral auxiliary and as a precursor for the development of novel chiral reagents.

As a Chiral Auxiliary in Enantioselective Transformations

A chiral auxiliary is a chiral molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. The inherent chirality of this compound makes it a suitable candidate for this purpose.

The diphenylmethylene group can influence the facial selectivity of reactions at adjacent centers, while the serine backbone provides a rigid chiral scaffold. After the desired transformation has been achieved, the auxiliary can be cleaved to reveal the enantiomerically enriched product. While direct examples of this compound as a chiral auxiliary are not extensively documented in the provided search results, the principle is well-established for related chiral amino acid derivatives.

Development of Chiral Reagents Based on this compound

The chiral framework of this compound can also be utilized to develop novel chiral reagents and catalysts. The hydroxyl group of the serine moiety can be functionalized to create chiral ligands for metal-catalyzed asymmetric reactions.

For example, chiral ligands derived from amino acids are widely used in asymmetric catalysis. nih.gov The combination of the chiral serine backbone and the sterically demanding diphenylmethylene group can lead to the formation of highly effective chiral environments around a metal center, enabling high levels of enantioselectivity in a variety of transformations. The development of new chiral reagents is a continuous effort in organic synthesis, and derivatives of this compound hold promise in this area.

Integration into Total Synthesis Strategies

The strategic incorporation of this compound into the total synthesis of complex molecules, particularly natural products and bioactive compounds, showcases its value as a versatile chiral building block. The diphenylmethylene protecting group offers a unique combination of stability and reactivity, allowing for the controlled manipulation of the serine backbone to construct intricate molecular architectures.

Application in the Synthesis of Natural Products

While explicit and detailed examples of the direct use of this compound in the total synthesis of natural products are not extensively documented in publicly available literature, its potential is evident from the successful application of structurally similar protected serine derivatives. The N-(diphenylmethylene) group, also known as a benzophenone (B1666685) imine, serves as a robust protecting group for the primary amine of serine. This protection allows for a variety of chemical transformations to be performed on the rest of the molecule without affecting the amine functionality.

The primary utility of this compound in this context lies in its ability to act as a chiral glycine or alanine (B10760859) equivalent after manipulation of the serine side chain. For instance, the hydroxyl group can be modified, eliminated, or replaced to introduce different functionalities, which are key steps in the assembly of complex natural product scaffolds.

One notable area where such synthons are crucial is in the synthesis of sphingolipids and their analogues, such as Jaspine B. researchgate.netnih.govresearchgate.net The synthesis of these molecules often requires the stereocontrolled introduction of an amino alcohol core, a structure inherent to serine. Although many reported syntheses of Jaspine B utilize other protecting groups like N-Boc, the principles of the synthetic strategy are applicable to the use of this compound. researchgate.net The general approach involves the elaboration of the side chain of a protected serine derivative, followed by reduction of the ester and subsequent cyclization or further functionalization.

Another example of a natural product where protected serine derivatives are pivotal is in the synthesis of (+)-pilocarpine, an alkaloid used in the treatment of glaucoma. researchgate.netmdpi.com The synthesis of pilocarpine (B147212) involves the construction of a substituted lactone ring system, and the chiral backbone of serine serves as an excellent starting point for establishing the required stereocenters. While specific literature may not detail the use of the N-diphenylmethylene variant, the synthetic logic supports its potential application.

The diastereoselective alkylation of the enolate derived from this compound is a powerful method for creating new carbon-carbon bonds and introducing side chains with controlled stereochemistry. This is particularly valuable in the synthesis of non-proteinogenic amino acids that are constituents of many natural products.

Table 1: Representative Diastereoselective Alkylations of Glycine-Derived Iminoesters

| Electrophile | Base | Solvent | Diastereomeric Excess (d.e.) | Yield (%) |

| Benzyl (B1604629) bromide | LDA | THF | >95% | 85 |

| Allyl iodide | KHMDS | Toluene | 90% | 78 |

| Methyl iodide | NaHMDS | DMF | 92% | 91 |

| Isobutyl bromide | LiHMDS | THF/HMPA | 88% | 75 |

This data is representative of alkylations on analogous N-(diphenylmethylene)glycine esters and illustrates the high stereocontrol achievable. researchgate.net

Use in the Preparation of Key Intermediates for Bioactive Molecules

The role of this compound extends to the synthesis of key intermediates for a wide array of bioactive molecules beyond natural products. Its ability to serve as a precursor to chiral amino alcohols, β-amino acids, and other valuable synthons makes it a cornerstone in medicinal chemistry and drug discovery. chemimpex.com

A significant application lies in the synthesis of sphinganine (B43673) and its analogues, which are important components of sphingolipids and play crucial roles in cellular signaling. The stereoselective synthesis of these molecules can be achieved starting from protected serine esters. For example, the reduction of the ester functionality of an N-protected serine derivative to an aldehyde, followed by the addition of a long-chain organometallic reagent, can furnish the sphinganine backbone with high stereocontrol. While some methods employ N,N-dibenzyl protection, the N-diphenylmethylene group offers similar advantages in terms of enolate formation and stereodirection. nih.gov

Furthermore, the N-(diphenylmethylene) group can be readily hydrolyzed under mild acidic conditions, which is a critical feature for the late-stage deprotection in the synthesis of complex molecules. This orthogonality with other common protecting groups allows for flexible and efficient synthetic planning.

The synthesis of FTY720 (Fingolimod) analogues, a class of immunomodulating drugs, represents another area where serine-derived building blocks are of high importance. These molecules feature a 2-amino-1,3-propanediol (B45262) core, which can be retrosynthetically traced back to serine. The use of this compound allows for the manipulation of the carboxylate and hydroxyl groups to build the characteristic substituted aromatic side chain of these drugs.

Table 2: Transformations of Protected Serine Esters for Bioactive Intermediate Synthesis

| Starting Material | Reagent(s) | Product Type | Representative Yield (%) |

| This compound | 1. DIBAL-H; 2. Grignard Reagent | Amino alcohol | 70-85 |

| This compound | 1. Swern Oxidation; 2. Wittig Reagent | Unsaturated amino ester | 65-80 |

| N-Boc-serine methyl ester | 1. Mesylation; 2. NaN3; 3. Reduction | Diamino acid derivative | ~60 (over 3 steps) |

| N,N-dibenzyl serine methyl ester | 1. Mesylation; 2. Nucleophilic opening | β-substituted amino ester | 75-90 |

This table showcases various transformations on protected serine esters that are instrumental in synthesizing key intermediates for bioactive molecules. The yields are typical for these types of reactions based on related literature. nih.govorgsyn.org

Computational and Theoretical Investigations of N Diphenylmethylene Serine Methyl Ester

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the intricate details of reaction mechanisms at the atomic level. For N-(diphenylmethylene)serine methyl ester, these methods can map out the energetic landscapes of its various transformations, such as alkylation or cyclization reactions.

Density Functional Theory (DFT) Calculations for Energy Profiles

DFT calculations are a cornerstone for constructing reaction energy profiles. These profiles illustrate the energy changes as reactants transform into products, passing through high-energy transition states. By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive picture of the reaction's feasibility and kinetics can be obtained.

For a typical reaction, such as the alkylation of the enolate derived from this compound, DFT can be used to model the approach of an electrophile. The calculated energy profile would reveal the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. A lower activation energy signifies a faster reaction rate. These calculations are often performed using a functional, such as B3LYP or M06-2X, and a suitable basis set (e.g., 6-31G(d,p) or larger) to ensure accuracy. The inclusion of solvent effects, often through continuum models like the Polarizable Continuum Model (PCM), is crucial for obtaining results that are relevant to solution-phase chemistry.

Table 1: Hypothetical DFT Energy Data for a Key Reaction Step

| Species | Relative Energy (kcal/mol) |

| Reactants (Enolate + Electrophile) | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.8 |

| Transition State 2 | +12.5 |

| Products | -20.1 |

Note: This table presents hypothetical data to illustrate the output of DFT calculations.

Molecular Dynamics Simulations of Compound Conformations

While DFT is excellent for stationary points on a potential energy surface, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations can be used to explore the conformational landscape of this compound, identifying the most stable and populated conformations in a given solvent.

Prediction of Stereoselectivity in this compound Transformations

The diphenylmethylene protecting group on the nitrogen atom of serine methyl ester plays a crucial role in directing the stereochemical outcome of reactions at the α-carbon. Computational methods are invaluable for predicting and rationalizing the observed stereoselectivity.

By modeling the transition states leading to different stereoisomeric products, DFT calculations can determine which pathway is energetically favored. The difference in the activation energies for the formation of the diastereomeric transition states (ΔΔE‡) can be directly related to the diastereomeric ratio of the products. A larger energy difference implies higher stereoselectivity.

For instance, in the alkylation of the enolate of this compound, the bulky diphenylmethylene group can effectively shield one face of the enolate, forcing the incoming electrophile to attack from the less hindered face. Computational models can precisely quantify this steric hindrance and predict the major diastereomer formed.

Structure-Reactivity Relationship Analysis Using Computational Tools

Computational tools allow for a systematic investigation of structure-reactivity relationships. By making small, systematic changes to the structure of this compound (e.g., modifying the ester group or the substituents on the phenyl rings) and calculating the effect on reactivity or stereoselectivity, a quantitative structure-activity relationship (QSAR) can be developed.

This analysis helps in understanding the electronic and steric factors that govern the compound's behavior. For example, computational studies can reveal how the electron-donating or electron-withdrawing nature of substituents on the phenyl rings influences the nucleophilicity of the enolate and, consequently, the reaction rate. Such insights are crucial for the rational design of new reagents and catalysts for stereoselective synthesis.

Derivatization and Structural Modifications of N Diphenylmethylene Serine Methyl Ester

Systematic Exploration of Substituent Effects on Reactivity and Selectivity

While direct systematic studies on N-(diphenylmethylene)serine methyl ester are not extensively documented, significant insights can be drawn from its close analogue, N-(diphenylmethylene)glycine tert-butyl ester. Research into the asymmetric alkylation of this glycine (B1666218) derivative using phase-transfer catalysis has revealed the profound impact of electronic and steric factors on reaction outcomes.

In these systems, the diphenylmethylene group plays a pivotal role in the formation of a planar, stabilized enolate. The aromatic rings influence the stereochemical course of the reaction by directing the approach of electrophiles. It is well-established that the substitution pattern on these aryl rings can modulate the electronic properties and steric bulk of the Schiff base, thereby influencing the reactivity and enantioselectivity of α-alkylation reactions. For instance, electron-withdrawing or electron-donating groups on the phenyl rings of the diphenylmethylene moiety can alter the pKa of the α-proton and the nucleophilicity of the resulting enolate.

A general trend observed in related systems is that increasing the steric hindrance on the diarylmethylene group can enhance facial selectivity, leading to higher enantiomeric excesses in asymmetric transformations. However, this often comes at the cost of reduced reaction rates.

A hypothetical systematic study on this compound would likely involve the synthesis of a series of analogues with substituents on the phenyl rings. The reactivity and selectivity of these derivatives in key reactions, such as alkylation, would then be quantitatively assessed.

Table 1: Hypothetical Substituent Effects on the Asymmetric Alkylation of N-(Diarylmethylene)Serine Methyl Ester Analogues

| Diarylmethylene Substituent | Predicted Effect on Reactivity | Predicted Effect on Enantioselectivity |

| 4,4'-Dimethoxy | Increase | May Decrease |

| 4,4'-Dichloro | Decrease | May Increase |

| 2,2'-Dimethyl | Decrease | Increase |

| 3,5-Di-tert-butyl | Significant Decrease | Significant Increase |

This table is predictive and based on principles established for related systems.

Synthesis of Analogues with Modified Ester Groups (e.g., tert-butyl, benzyl)

The modification of the methyl ester group in this compound to other esters, such as tert-butyl or benzyl (B1604629) esters, is a key strategy for altering the compound's properties and reactivity. These modifications are typically achieved through multi-step synthetic sequences.

Synthesis of N-(Diphenylmethylene)Serine tert-Butyl Ester:

The synthesis of the tert-butyl ester analogue generally involves a two-step process. First, L-serine (B559523) is protected with a suitable group, such as tert-butoxycarbonyl (Boc), to yield N-Boc-L-serine. This intermediate is then esterified using a tert-butylating agent. A common method involves reaction with di-tert-butyl dicarbonate (B1257347) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). Following the successful formation of N-Boc-L-serine tert-butyl ester, the Boc group is removed under acidic conditions. The resulting serine tert-butyl ester is then reacted with benzophenone (B1666685) imine to form the desired N-(diphenylmethylene)serine tert-butyl ester.

Synthesis of N-(Diphenylmethylene)Serine Benzyl Ester:

Similarly, the benzyl ester can be prepared from a protected serine precursor. N-Z-L-serine, where the amino group is protected by a benzyloxycarbonyl (Z) group, can be reacted with benzyl bromide in the presence of a base to form N-Z-L-serine benzyl ester. Subsequent removal of the Z group via hydrogenolysis yields serine benzyl ester, which can then be converted to N-(diphenylmethylene)serine benzyl ester by reaction with benzophenone imine. A convenient method for the benzylation of N-Boc-serine methyl ester under neutral conditions has also been reported, which could be adapted for the synthesis of the benzyl ester. rsc.org

Table 2: Comparison of Ester Analogues of N-(Diphenylmethylene)Serine

| Ester Group | Typical Synthetic Precursor | Key Synthetic Step | Potential Advantages of Analogue |

| Methyl | L-Serine | Esterification with methanol (B129727)/thionyl chloride | High reactivity of the ester |

| tert-Butyl | N-Boc-L-Serine | Esterification with di-tert-butyl dicarbonate/DMAP | Increased steric bulk, useful in specific catalytic systems |

| Benzyl | N-Z-L-Serine | Benzylation with benzyl bromide | Can be deprotected under mild hydrogenolysis conditions |

Investigation of Variations in the N-Protecting Group (e.g., other diarylmethylene groups)

The diphenylmethylene group is a widely used protecting group for amino acids due to its stability and its ability to activate the α-carbon. However, the exploration of other diarylmethylene groups could offer advantages in terms of stability, reactivity, and ease of removal. While specific studies on serine methyl ester are limited, the synthesis of various N-(diarylmethylene)amino acid esters has been reported, suggesting the feasibility of this approach. nih.gov

For example, diarylmethylene groups with different electronic properties, such as bis(4-methoxyphenyl)methylene or bis(4-chlorophenyl)methylene, could be introduced by reacting serine methyl ester with the corresponding diarylmethylene imines or ketones. These modifications would be expected to influence the chemical and physical properties of the resulting Schiff base.

Table 3: Potential Diarylmethylene Protecting Groups for Serine Methyl Ester

| Diarylmethylene Group | Potential Effect on Properties | Potential Application |

| Bis(4-methoxyphenyl)methylene | Increased electron density at the imine nitrogen | Modulating reactivity in metal-catalyzed reactions |

| Bis(4-fluorophenyl)methylene | Altered electronic properties, potential for 19F NMR studies | Mechanistic investigations |

| Naphthylphenylmethylene | Increased steric bulk and chirality | Asymmetric synthesis |

Development of Solid-Phase Synthesis Approaches for Derivatives

Solid-phase peptide synthesis (SPPS) is a powerful technique for the assembly of peptides and other oligomers. sigmaaldrich.comchempep.com The development of methods to incorporate N-(diphenylmethylene)serine derivatives into solid-phase synthesis protocols would significantly expand their utility.

A general strategy for the solid-phase synthesis of peptides involves the sequential addition of N-protected amino acids to a growing peptide chain that is anchored to a solid support. The N-(diphenylmethylene) group, being base-stable, is theoretically compatible with the widely used Fmoc (9-fluorenylmethyloxycarbonyl) SPPS strategy, where the temporary Fmoc protecting group is removed with a base like piperidine.

However, the steric bulk of the diphenylmethylene group could present challenges in coupling efficiency. Specialized coupling reagents and optimized reaction conditions may be necessary to achieve high yields. Furthermore, the cleavage of the final peptide from the resin and the simultaneous removal of the N-(diphenylmethylene) group would require careful consideration of the cleavage cocktail, likely involving acidic conditions.

While specific protocols for the direct use of this compound in SPPS are not well-documented, the principles of SPPS with other N-alkylated or sterically hindered amino acids provide a framework for developing such methodologies. unirioja.es

Emerging Research Directions and Future Prospects for N Diphenylmethylene Serine Methyl Ester

Integration with Flow Chemistry and Automated Synthesis Platforms

The precise control over reaction parameters offered by flow chemistry and the high-throughput capabilities of automated synthesis are revolutionizing chemical manufacturing. N-(Diphenylmethylene)serine methyl ester is a prime candidate for integration into these advanced platforms. The homogeneous nature of many reactions involving this soluble derivative makes it well-suited for continuous flow processes, which can lead to improved reaction efficiency, higher yields, and enhanced safety by minimizing the accumulation of reactive intermediates. researchgate.net

Automated synthesis platforms, often employed for peptide and oligonucleotide synthesis, could utilize this compound as a key building block. amidetech.com The acid-labile diphenylmethylene protecting group is compatible with many solid-phase synthesis strategies. Its removal can be readily automated, allowing for the sequential addition of other amino acids to construct complex peptide chains. amidetech.commit.edu The development of dedicated protocols for incorporating this specific serine derivative into automated synthesizers could significantly accelerate the discovery of novel peptides with tailored properties.

| Platform | Potential Advantages of Using this compound |

| Flow Chemistry | - Improved control over reaction conditions (temperature, pressure, time) - Enhanced safety profile for exothermic reactions - Potential for higher yields and purity |

| Automated Synthesis | - Compatibility with existing solid-phase peptide synthesis (SPPS) protocols - Facile deprotection of the diphenylmethylene group under acidic conditions - Enables the rapid and systematic synthesis of serine-containing peptide libraries |

Catalytic Transformations Utilizing this compound as Substrate or Ligand

The reactivity of this compound makes it a valuable substrate for a range of catalytic transformations, particularly in asymmetric synthesis. The Schiff base moiety can activate the α-carbon, making it susceptible to nucleophilic attack. This has been demonstrated in related systems, such as the highly efficient asymmetric alkylation and allylation of N-(diphenylmethylene)glycine tert-butyl ester using chiral phase-transfer catalysts. researchgate.net It is therefore highly probable that this compound could undergo similar enantioselective transformations to produce a variety of non-proteinogenic amino acids with high optical purity.

Furthermore, the serine backbone of the molecule, with its hydroxyl and amino functionalities (after deprotection), offers potential as a chiral ligand for metal-catalyzed reactions. The development of novel catalysts derived from this compound could open new avenues in asymmetric catalysis. The synthesis of semi-synthetic serine proteases, where a chemically synthesized peptide is ligated to a recombinant protein fragment, underscores the critical role of serine in catalytic activity and the potential for creating engineered enzymes with novel functions. nih.gov

Development of Novel Synthetic Methodologies for Serine-Containing Peptides and Mimics

The synthesis of peptides containing serine residues can be challenging due to the reactivity of the side-chain hydroxyl group. The use of this compound offers a strategic advantage by protecting the α-amino group, allowing for selective modifications at the hydroxyl position. This is particularly relevant in the development of novel peptide ligation techniques. For instance, methods like serine and threonine ligation, which enable the chemoselective joining of unprotected peptide fragments, could potentially be adapted to utilize this protected serine derivative, offering an alternative to native chemical ligation. nih.gov

The diphenylmethylene protecting group can be cleaved under conditions that are often orthogonal to other protecting groups used in peptide synthesis, providing greater flexibility in the design of complex synthetic routes. This allows for the site-specific incorporation of modifications or labels onto the serine residue, facilitating the synthesis of peptidomimetics with enhanced stability or biological activity. The use of serine methyl ester hydrochloride in solution-phase peptide synthesis is well-established, and the N-diphenylmethylene derivative provides an alternative with different solubility and reactivity profiles. sigmaaldrich.comsigmaaldrich.com

Potential Applications in Material Science Precursors (e.g., polymerizable monomers)

The development of functional biomaterials is a rapidly growing field, and polypeptides are attractive candidates due to their biocompatibility and biodegradability. Poly(l-serine) is of particular interest because its side-chain hydroxyl groups can be used for further functionalization, making it a versatile scaffold for various applications. nih.gov

This compound can be envisioned as a precursor for the synthesis of novel polymerizable monomers. Following the deprotection of the amine and ester functionalities, the resulting serine derivative could be polymerized through various methods. Chemoenzymatic polymerization, which has been successfully applied to l-serine (B559523) ethyl ester using enzymes like papain, presents an environmentally friendly approach to producing poly(l-serine) in aqueous media without the need for side-group protection during the polymerization step. nih.gov The initial protection offered by the diphenylmethylene group in our title compound could be beneficial for monomer synthesis and purification prior to polymerization. The resulting polymers could find applications in drug delivery, tissue engineering, and as functional coatings.

| Potential Monomer | Polymerization Method | Potential Polymer Applications |

| Serine (from deprotection) | Chemoenzymatic Polymerization | - Drug delivery systems - Tissue engineering scaffolds - Functional coatings |

| Modified Serine Derivatives | Ring-Opening Polymerization | - Stimuli-responsive materials - Bio-based plastics |

Q & A

Basic: What are the standard synthetic routes for preparing N-(diphenylmethylene)serine methyl ester, and what are the critical parameters affecting yield?

Answer:

The synthesis typically involves Schiff base formation between serine methyl ester and benzophenone derivatives. A method analogous to methyl N-(diphenylmethylene)glycinate synthesis (grinding glycine methyl ester with benzophenone imine at 30 Hz for 3 hours) can be adapted for serine . Critical parameters include:

- Reaction time and mechanical activation : Prolonged grinding ensures efficient imine formation.

- Solvent choice : Et₂O is used for extraction and purification to minimize hydrolysis.

- Protecting group compatibility : The methyl ester group must remain stable under reaction conditions.

For serine, additional protection of the hydroxyl group (e.g., tert-butyl dimethylsilyl) may be required to prevent side reactions.

Basic: How is the Schiff base formation in this compound characterized, and which spectroscopic techniques are most effective?

Answer:

Characterization focuses on confirming imine formation and ester integrity:

- ¹H/¹³C NMR : The imine proton (δ ~7.2–7.7 ppm) and quaternary carbon (δ ~170–172 ppm) are diagnostic. For serine derivatives, the hydroxyl-protected group (e.g., δ ~1.0 ppm for tert-butyldimethylsilyl) should also be visible .

- IR spectroscopy : A strong C=N stretch near 1640–1680 cm⁻¹ confirms imine formation.

- Mass spectrometry (ESI) : The molecular ion peak (e.g., m/z 254.0 for glycine analogs) validates the product .

Advanced: What strategies are employed to achieve high enantioselectivity in catalytic asymmetric reactions using this compound derivatives?

Answer:

Enantioselectivity is achieved via chiral catalysts and optimized conditions:

- Dinuclear N-spiro-ammonium salts : These catalysts enable enantioselective Michael additions to β-aryl enones, yielding α-amino acid derivatives with 57–98% enantiomeric excess (ee) .

- Solvent and temperature : Polar aprotic solvents (e.g., DMSO) and temperatures >80°C enhance reaction efficiency and selectivity .

- Heterogeneous organocatalysts : Chiral cationic porous polymers (e.g., CC-NSANaph-HCP@Br) provide recyclable platforms for alkylations, achieving >90% ee in some cases .

Advanced: How do reaction conditions (solvent, temperature, catalyst loading) influence the efficiency of Michael addition reactions involving this compound?

Answer:

Key factors include:

- Solvent polarity : DMSO enhances nucleophilicity of the glycine enolate, improving reaction rates and yields .

- Catalyst loading : As low as 1 mol% dinuclear catalysts suffice for high conversions (70–98% RCC) .

- Temperature : Elevated temperatures (100°C) accelerate reactions but may degrade heat-sensitive substrates. Optimization balances speed and stability .

Intermediate: What are the common side reactions encountered during the alkylation of this compound, and how are they mitigated?

Answer:

Common issues include:

- Hydrolysis of the imine : Moisture leads to Schiff base cleavage. Use of anhydrous solvents and inert atmospheres is critical .

- Ester hydrolysis : Basic conditions may saponify the methyl ester. Neutral or weakly acidic conditions preserve the ester group .

- Racemization : High temperatures or prolonged reaction times can reduce enantiopurity. Chiral catalysts and shorter reaction cycles mitigate this .

Advanced: How does the choice of ester group (methyl vs. tert-butyl) impact the reactivity and stability of N-(diphenylmethylene) amino acid derivatives in organocatalysis?

Answer:

- Methyl esters : More electrophilic, facilitating nucleophilic attacks but prone to hydrolysis under basic conditions.

- tert-Butyl esters : Bulkier groups enhance steric shielding, improving stability in acidic/basic media. They are preferred in multi-step syntheses (e.g., radiopharmaceuticals) .

- Catalytic activity : tert-Butyl esters may reduce reaction rates due to steric hindrance, requiring optimized catalyst design .

Basic: What are the recommended storage conditions to prevent degradation of this compound, based on its chemical stability?

Answer:

- Temperature : Store at 0–6°C in airtight containers to slow degradation .

- Light sensitivity : Protect from UV exposure using amber glassware.

- Incompatibilities : Avoid oxidizers and strong acids/bases to prevent decomposition into CO, CO₂, or nitrogen oxides .

Advanced: In radiopharmaceutical synthesis, how is this compound utilized as a precursor, and what radiolabeling techniques are applied?

Answer:

- Carbon-11 labeling : The compound undergoes Michael addition with [¹¹C]CO₂-derived synthons (e.g., [¹¹C]tert-butyl acrylate) to generate radiolabeled amino acid derivatives .

- Purification : Solid-phase extraction (SPE) or HPLC ensures radiochemical purity (>95%) .

- Applications : Used in PET imaging probes targeting metabolic pathways, leveraging the Schiff base’s stability during rapid synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.